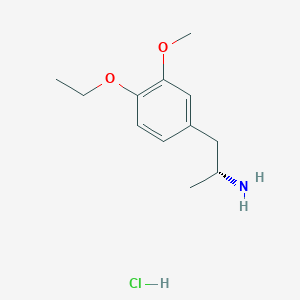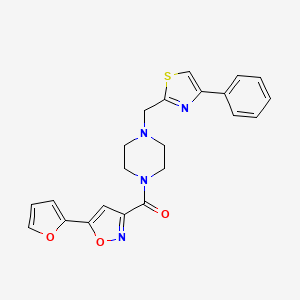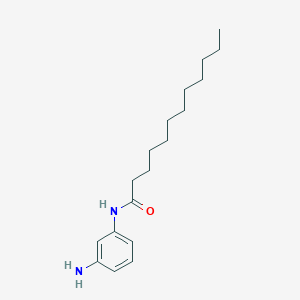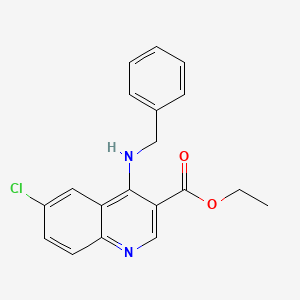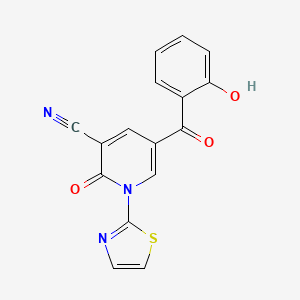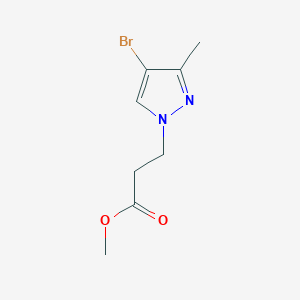![molecular formula C22H23N3O3S B3020560 4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958961-49-4](/img/structure/B3020560.png)
4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide" is a complex organic molecule that may be related to the class of compounds known as benzamides, which are of significant interest in medicinal chemistry due to their potential biological applications. Benzamides are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The structure of the compound suggests that it could be synthesized from a pyrazole derivative, similar to the compounds reported in the first paper, which describes the synthesis of benzamide derivatives from 4-aminophenazone .
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the use of starting materials such as antipyrine or aminobenzamide derivatives, which are then subjected to various chemical reactions to introduce different substituents into the molecule. For instance, the first paper reports the synthesis of benzamide derivatives by using 4-aminophenazone and screening them for biological activity . Although the exact synthesis route for the compound is not provided, it is likely that similar synthetic strategies could be employed, involving multiple steps such as amide bond formation, substitution reactions, and possibly cyclization steps as indicated in the second paper for the synthesis of pyrazolo[4,3-d]isoxazoles .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various functional groups that can significantly alter the compound's biological activity. The compound likely contains a pyrazole ring fused with a thiophene ring, as suggested by its name, which could contribute to its unique chemical properties and potential biological activity. Detailed structural characterization, such as NMR spectroscopy, would be necessary to confirm the exact structure, as demonstrated in the second paper for the characterization of pyrazolo[4,3-d]isoxazoles .
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzene ring and the amide nitrogen. These reactions may include nucleophilic substitution, electrophilic substitution, and hydrolysis of the amide bond. The presence of a pyrazole ring may also allow for reactions specific to heterocyclic compounds, such as ring-opening or ring-closure reactions. The second paper provides an example of how substituted pyrazoles can be converted into isoxazoles through the reaction with hydroxylamine and subsequent cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of polar functional groups such as amides typically increases solubility in polar solvents. The biological activities of these compounds, as reported in the first paper, are also crucial properties, with the tested benzamide derivatives showing inhibitory activity against alkaline phosphatases and ecto-5'-nucleotidases . The third paper also highlights the importance of biological evaluation, showing that a synthesized benzamide derivative exhibited antibacterial, antifungal, and anticancer activities .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14(2)28-18-10-6-16(7-11-18)22(26)23-21-19-12-29(27)13-20(19)24-25(21)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPKRARHKYCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)
![3-Cyclopropyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3020481.png)

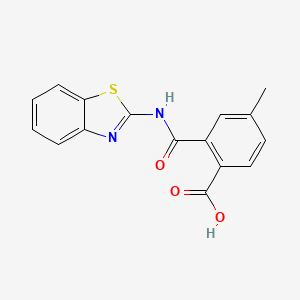
![1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide](/img/structure/B3020484.png)
